Tert-butyl Piperazine-2-carboxylate

Physicochemical Properties Thermal Stability Purification

Choose Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9) for its superior thermal stability (bp 263°C) over methyl/ethyl analogs, enabling high-yield, cleaner reactions in high-temperature syntheses. As a monoprotected building block, it's essential for orthogonal protection strategies in complex CNS drug development and for enzymatic resolution to access enantiomerically pure (R)-piperazine-2-carboxylic acid, a critical chiral synthon.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 146398-94-9
Cat. No. B115460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Piperazine-2-carboxylate
CAS146398-94-9
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CNCCN1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3
InChIKeySYMWANNZAIYCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9): Core Building Block Profile and Procurement Essentials


Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9), also known as 1-Boc-piperazine or N-Boc-piperazine, is a monoprotected piperazine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to one nitrogen of the piperazine ring [1]. This compound serves as a fundamental building block in medicinal chemistry and organic synthesis, providing a protected amine handle for selective downstream functionalization. Its key physicochemical properties include a boiling point of 263°C, a density of 1.002 g/cm³, and a predicted pKa of 8.05 ± 0.40 . The presence of the Boc protecting group imparts enhanced stability and controlled reactivity, making it a preferred intermediate for multi-step synthetic sequences, particularly in the pharmaceutical industry for constructing complex nitrogen-containing scaffolds .

Why Generic Substitution of Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9) is Problematic in Synthetic Workflows


The tert-butyl piperazine-2-carboxylate scaffold is not interchangeable with its close structural analogs, such as methyl or ethyl piperazine-2-carboxylates, due to significant differences in physicochemical properties and chemical behavior. The bulkier tert-butyl ester group directly impacts boiling point (263°C vs. ~223°C for methyl and ~241°C for ethyl esters) and alters reactivity in key transformations like hydrolysis and nucleophilic substitutions . Furthermore, the specific steric and electronic environment provided by the Boc group enables unique enzymatic resolutions, as demonstrated by its selective hydrolysis by R-amidase, a feature not observed with other ester derivatives [1]. Substituting this compound without rigorous validation can lead to altered reaction kinetics, lower yields, and failed enantioselective steps, ultimately compromising synthetic efficiency and the purity of downstream pharmaceutical candidates.

Quantitative Differentiation of Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9): Evidence for Scientific Selection


Enhanced Physical Stability: Boiling Point Comparison with Shorter-Chain Esters

The tert-butyl ester of piperazine-2-carboxylate exhibits a significantly higher boiling point compared to its methyl and ethyl counterparts, indicating enhanced thermal stability and potentially simplifying purification via distillation. The boiling point of tert-butyl piperazine-2-carboxylate is reported as 263°C , while methyl piperazine-2-carboxylate boils at 223.6°C and ethyl piperazine-2-carboxylate at 241.4°C .

Physicochemical Properties Thermal Stability Purification

Density and Formulation Considerations: Comparative Analysis of Ester Analogs

The density of tert-butyl piperazine-2-carboxylate is reported as 1.002 g/cm³ . In comparison, the methyl ester analog has a slightly higher density of 1.059 g/cm³ [1], while the ethyl ester has a density of approximately 1.036 g/cm³ [2].

Physical Properties Formulation Handling

Enzymatic Resolution Capability: Unique R-Stereoselective Amidase Activity

The tert-butylcarboxamide derivative of piperazine-2-carboxylic acid (directly accessible from tert-butyl piperazine-2-carboxylate) is a substrate for a novel R-stereoselective amidase from Pseudomonas sp. MCI3434. This enzyme catalyzes the optical resolution of racemic piperazine-2-tert-butylcarboxamide under mild conditions, yielding enantiomerically pure (R)-piperazine-2-carboxylic acid with high efficiency [1]. This specific enzymatic activity is not reported for the corresponding methyl or ethyl ester analogs.

Chiral Resolution Enzymatic Synthesis Green Chemistry

Optimal Use-Cases for Tert-butyl Piperazine-2-carboxylate (CAS 146398-94-9) in R&D and Manufacturing


High-Temperature and Large-Scale Heterocyclic Synthesis

Given its elevated boiling point (263°C) compared to methyl (223.6°C) and ethyl (241.4°C) esters, tert-butyl piperazine-2-carboxylate is the preferred building block for synthetic sequences involving high-temperature reactions, such as certain nucleophilic aromatic substitutions or heterocycle formations. Its thermal stability minimizes decomposition, ensuring higher yields and cleaner reaction profiles in both laboratory-scale optimization and pilot-plant manufacturing .

Enzymatic Chiral Pool Expansion for Asymmetric Drug Discovery

The compound serves as the direct precursor to piperazine-2-tert-butylcarboxamide, a substrate for the R-stereoselective amidase. This enzymatic resolution is a cornerstone for accessing enantiomerically pure (R)-piperazine-2-carboxylic acid, a critical chiral synthon for developing N-methyl-D-aspartate (NMDA) receptor antagonists, cardioprotective nucleoside transport blockers, and HIV protease inhibitors. This application offers a distinct advantage over chemical resolution methods in terms of selectivity and environmental footprint [1].

CNS Drug Intermediate Synthesis with Orthogonal Protection

As a monoprotected piperazine derivative, tert-butyl piperazine-2-carboxylate is indispensable in multi-step syntheses of CNS-targeted pharmaceuticals. The Boc group provides orthogonal protection, allowing selective deprotection under mild acidic conditions without affecting other sensitive functionalities. This is routinely exploited in the construction of complex piperazine-containing drug candidates, including potential antipsychotics and antidepressants, where precise control over amine reactivity is paramount .

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